molecular formula C9H12ClNS B071091 3-Chloro-2-(isopropylthio)aniline CAS No. 179104-32-6

3-Chloro-2-(isopropylthio)aniline

Cat. No. B071091
Key on ui cas rn: 179104-32-6
M. Wt: 201.72 g/mol
InChI Key: HJYRCWDQTVQNJV-UHFFFAOYSA-N
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Patent
US05872300

Procedure details

40 g of 2-chloro-6-nitrophenyl-isopropylsulfane, 160 g of methanol and 2.4 g of Raney nickel 37-1 (methanol-moist) were initially introduced into a 0.7 l steel autoclave. After rinsing with nitrogen, 70 bar of hydrogen were forced in and the contents of the autoclave were heated to 100° C., while stirring. The hydrogen pressure was increased to 80 bar. After 50 minutes, the uptake of hydrogen had ended. The mixture was kept under the reaction conditions for a further 30 minutes. After cooling, letting down the hydrogen and removing the catalyst, the solvent was distilled off. Crude 2-amino-6-chlorophenyl-isopropylsulfane was already obtained as a 99% pure product (GC) which contained only 0.2% of 2-aminophenyl-isopropylsulfane (formed by dechlorination) and only 0.3% of m-chloroaniline (formed by desulfurization). The yield was 34.5 g.
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0.7 L
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
160 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[S:11][CH:12]([CH3:14])[CH3:13].[H][H]>[Ni].CO>[NH2:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[C:3]=1[S:11][CH:12]([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)[N+](=O)[O-])SC(C)C
Name
steel
Quantity
0.7 L
Type
reactant
Smiles
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
160 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After rinsing with nitrogen, 70 bar of hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
The hydrogen pressure was increased to 80 bar
CUSTOM
Type
CUSTOM
Details
The mixture was kept under the reaction conditions for a further 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
removing the catalyst
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
NC1=C(C(=CC=C1)Cl)SC(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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